(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of various thiazolopyrimidine derivatives, including methods for preparing related heterocyclic systems through reactions with various reagents. These synthesis processes have led to the creation of compounds with potential biological activity, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi in some cases (Youssef et al., 2011). Similarly, the structural modifications of thiazolopyrimidines have been studied to understand their conformational features and how these changes impact supramolecular aggregation, which can influence the compound's properties and applications (Nagarajaiah & Begum, 2014).
Biological Activities
Thiazolopyrimidine derivatives have shown promise in various biological applications. For instance, novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives have been synthesized and characterized for their antioxidant, antibacterial, and antifungal activities, displaying potential as therapeutic agents (Maddila et al., 2012). Furthermore, the synthesis of derivatives has led to compounds with potent anticancer activity against specific human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Abdel-Motaal et al., 2020).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial evaluation of thiazolopyrimidine derivatives. These compounds have been tested for their efficacy against various bacterial and fungal strains, with some showing moderate to potent antimicrobial activities. This highlights their potential use in developing new antimicrobial agents to combat infectious diseases (Youssef & Amin, 2012).
Anti-inflammatory Activities
Thiazolopyrimidine derivatives have also been synthesized and tested for their anti-inflammatory activities. Certain compounds have demonstrated moderate anti-inflammatory effects in preclinical models, suggesting their potential application in treating inflammatory disorders (Tozkoparan et al., 1999).
properties
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-13-8-14-29-17)21(26)18(30-23)12-7-11-16-9-5-4-6-10-16/h4-14,20H,3H2,1-2H3/b11-7+,18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVELGFXONBTXQH-DPLIRVHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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